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Overview
Description
HMR-3562 is a novel fluoro-ketolide, a class of semi-synthetic 14-membered-ring macrolides. It is designed to combat bacterial infections, particularly those caused by Gram-positive bacteria and respiratory tract pathogens . The introduction of a fluorine moiety at position 2 of the macrolactone skeleton enhances its antibacterial spectrum .
Preparation Methods
Synthetic Routes and Reaction Conditions
HMR-3562 is synthesized through the stereoselective fluorination of a known ketolide at position 2 using N-fluorosulfonimide and sodium hydride . This method involves direct fluorination, which results in the formation of the desired compound along with some by-products .
Industrial Production Methods
The industrial production of HMR-3562 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
HMR-3562 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine moiety can be substituted with other groups under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of HMR-3562 with modified functional groups, enhancing its antibacterial properties .
Scientific Research Applications
HMR-3562 has several scientific research applications:
Mechanism of Action
HMR-3562 exerts its effects by inhibiting bacterial protein synthesis. It interacts with the peptidyl transferase site of the bacterial 50S ribosomal subunit, blocking the nascent peptidyl exit tunnel . This inhibition prevents the formation of essential proteins, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Telithromycin: Another ketolide with similar antibacterial properties.
HMR-3787: A related fluoro-ketolide with comparable cellular uptake and activity.
Uniqueness of HMR-3562
HMR-3562 is unique due to its enhanced antibacterial spectrum resulting from the fluorine moiety at position 2. This modification provides it with superior activity against resistant strains of bacteria compared to other ketolides .
Properties
CAS No. |
193752-41-9 |
---|---|
Molecular Formula |
C43H64FN5O10 |
Molecular Weight |
830.0 g/mol |
IUPAC Name |
(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C43H64FN5O10/c1-12-32-43(8)35(49(40(54)59-43)19-14-13-18-48-23-30(46-24-48)29-16-15-17-45-22-29)27(4)33(50)25(2)21-41(6,55-11)37(28(5)36(52)42(7,44)39(53)57-32)58-38-34(51)31(47(9)10)20-26(3)56-38/h15-17,22-28,31-32,34-35,37-38,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1 |
InChI Key |
RSIQCUSPSFSWMQ-XXTFOGKVSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
Origin of Product |
United States |
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